pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.
Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
CAS No.: 30778-27-9
VCID: VC20763529
Molecular Formula: C20H23N.2H2O.HCl
Molecular Weight: 313.43 Da.
* For research use only. Not for human or veterinary use.

Description |
Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a chemical compound belonging to the piperidine derivative class. It is characterized by a piperidine ring substituted with a 3,3-diphenylallyl group and is often used in scientific research due to its unique chemical properties. The compound is also known by several synonyms, including 1-(3,3-diphenylprop-2-enyl)piperidine hydrochloride, and has the CAS number 30778-27-9 . Synthesis MethodsThe synthesis of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride typically involves the reaction of piperidine with 3,3-diphenylallyl chloride in the presence of a suitable base. The reaction is usually carried out in organic solvents like dichloromethane or toluene under reflux conditions. The resulting product is purified by recrystallization or column chromatography. On an industrial scale, continuous flow processes may be employed to enhance yields and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process. Biological Activities and Research FindingsPiperidine, 1-(3,3-diphenylallyl)-, hydrochloride exhibits a range of biological activities, including:
Mechanism of ActionThe mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound modulates their activity, leading to various biochemical and physiological effects. Safety and HazardsPiperidine, 1-(3,3-diphenylallyl)-, hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Handling requires appropriate protective measures and adherence to safety protocols . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 30778-27-9 | ||||||||||
Product Name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | ||||||||||
Molecular Formula | C20H23N.2H2O.HCl | ||||||||||
Molecular Weight | 313.43 Da. | ||||||||||
IUPAC Name | 1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H | ||||||||||
Standard InChIKey | VESPVWVRNNTIOQ-UHFFFAOYSA-N | ||||||||||
SMILES | C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | ||||||||||
Canonical SMILES | C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | ||||||||||
Reference | - Novel product, no bibliographic references available. | ||||||||||
PubChem Compound | 207781 | ||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume